2-(2-Fluorophenyl)-2-(methylamino)acetamide is a synthetic organic compound classified as an acetamide derivative. This compound features a fluorinated phenyl group and a methylamino substituent, which contribute to its unique chemical properties and potential biological activities. It is primarily studied for its applications in medicinal chemistry and drug development.
The compound can be synthesized from readily available starting materials, including 2-fluoroaniline and chloroacetyl chloride, through acylation reactions. Its structural and functional characteristics make it a subject of interest in various scientific studies.
2-(2-Fluorophenyl)-2-(methylamino)acetamide belongs to the class of compounds known as phenylacetamides. These compounds are characterized by the presence of an acetamide functional group attached to a phenyl ring, which may have various substitutions that influence their reactivity and biological activity.
The synthesis of 2-(2-Fluorophenyl)-2-(methylamino)acetamide generally involves the following steps:
The molecular formula of 2-(2-Fluorophenyl)-2-(methylamino)acetamide is , with a molecular weight of approximately 182.195 g/mol. The structure includes:
InChI=1S/C9H11FN2O/c10-7-3-1-5(2-4-7)6(12)11-8(13)9(6)14/h1-4,6H,11H2,(H,13,14)
CC(=O)N(C)C1=CC=CC=C1F
2-(2-Fluorophenyl)-2-(methylamino)acetamide can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-(2-Fluorophenyl)-2-(methylamino)acetamide involves interaction with specific biological targets, potentially including enzymes or receptors within cellular pathways.
Research has indicated that this compound may modulate various biochemical pathways, including:
The primary applications for 2-(2-Fluorophenyl)-2-(methylamino)acetamide include:
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 85252-29-5